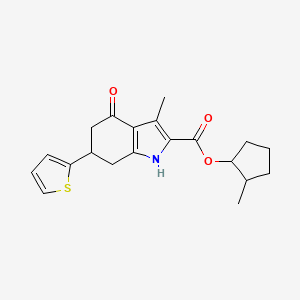![molecular formula C14H15N3O3 B4231272 N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide](/img/structure/B4231272.png)
N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide
Descripción general
Descripción
N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide, also known as QAP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a hydrazide derivative of quinoline and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell proliferation and inflammation. N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide also inhibits the expression of anti-apoptotic proteins such as Bcl-2. In addition, N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high solubility in water, which makes it easy to use in cell culture experiments. N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide also has low toxicity, which makes it safe to use in animal studies. However, there are also some limitations to using N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide in lab experiments. It has low bioavailability, which may limit its effectiveness in vivo. In addition, N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide. One area of research is to study its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its safety and efficacy in humans. Another area of research is to study its mechanism of action in more detail. This will help to identify new targets for drug development. Finally, more studies are needed to determine the optimal dosage and administration of N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide for different applications.
Aplicaciones Científicas De Investigación
N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has been studied for its potential applications in scientific research. One of the main areas of research is its anticancer properties. N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation. N'-[2-(8-quinolinyloxy)acetyl]propanohydrazide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
IUPAC Name |
N'-(2-quinolin-8-yloxyacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-12(18)16-17-13(19)9-20-11-7-3-5-10-6-4-8-15-14(10)11/h3-8H,2,9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHWVQLHKFMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4231192.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4231201.png)

![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4231217.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4231231.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4231238.png)
![N-(4-bromobenzyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4231242.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4231244.png)
![{3-[(2-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4231253.png)
![N-(4-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4231263.png)

![3-chloro-N-cyclohexyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4231289.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4231296.png)
![7-chloro-2-(4-methoxybenzyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4231297.png)